molecular formula C8H7Cl2NO2 B13865418 (2,6-Dichlorophenyl)methylcarbamic acid

(2,6-Dichlorophenyl)methylcarbamic acid

Cat. No.: B13865418
M. Wt: 220.05 g/mol
InChI Key: BXVLHHMQVCBEEW-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methylcarbamic acid is an organic compound that belongs to the class of carbamic acids It is characterized by the presence of a dichlorophenyl group attached to a methylcarbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methylcarbamic acid typically involves the reaction of 2,6-dichlorophenylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-Dichlorophenylamine+Methyl isocyanate(2,6-Dichlorophenyl)methylcarbamic acid\text{2,6-Dichlorophenylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} 2,6-Dichlorophenylamine+Methyl isocyanate→(2,6-Dichlorophenyl)methylcarbamic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2,6-Dichlorophenyl)methylcarbamic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methylcarbamic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.

    Aceclofenac: Another NSAID with anti-inflammatory properties.

    Carbaryl: A carbamate insecticide with a similar carbamic acid structure.

Uniqueness

(2,6-Dichlorophenyl)methylcarbamic acid is unique due to its specific combination of a dichlorophenyl group and a methylcarbamic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2,6-dichlorophenyl)methylcarbamic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-6-2-1-3-7(10)5(6)4-11-8(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

BXVLHHMQVCBEEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(=O)O)Cl

Origin of Product

United States

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